
(2,4-Dichloro-5-formylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichloro-5-formylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and a formyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-5-formylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an appropriate aryl halide, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an aqueous or alcoholic medium .
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often utilize continuous flow processes to enhance efficiency and yield. These methods may involve the use of automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions: (2,4-Dichloro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to form phenols under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.
Major Products:
Biaryls and Styrenes: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Formed from the oxidation of the boronic acid group.
科学研究应用
(2,4-Dichloro-5-formylphenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which (2,4-Dichloro-5-formylphenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The formyl group and chlorine atoms on the phenyl ring can also participate in various chemical interactions, enhancing the compound’s reactivity and specificity .
相似化合物的比较
3-Formylphenylboronic Acid: Similar structure but with different substitution pattern on the phenyl ring.
4-Formylphenylboronic Acid: Another isomer with the formyl group in a different position.
2,4-Dichlorophenylboronic Acid: Lacks the formyl group but has similar chlorine substitutions.
Uniqueness: (2,4-Dichloro-5-formylphenyl)boronic acid is unique due to the presence of both chlorine atoms and a formyl group on the phenyl ring, which can significantly influence its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications .
属性
分子式 |
C7H5BCl2O3 |
|---|---|
分子量 |
218.83 g/mol |
IUPAC 名称 |
(2,4-dichloro-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-3,12-13H |
InChI 键 |
MIUYBMLSVMWZAI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1Cl)Cl)C=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


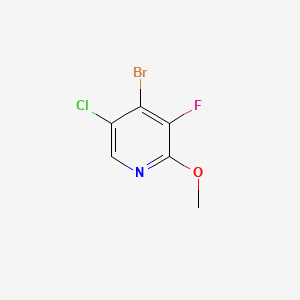
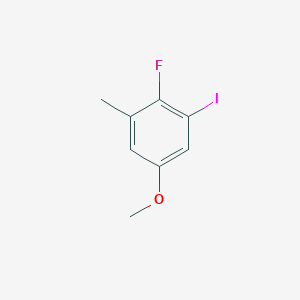
![tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14773182.png)

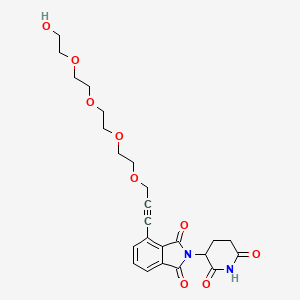
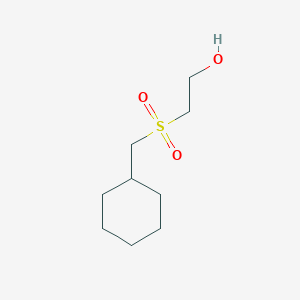
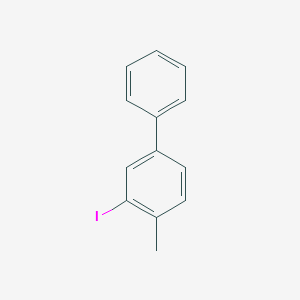
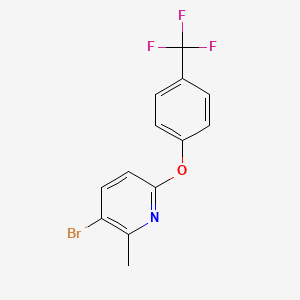
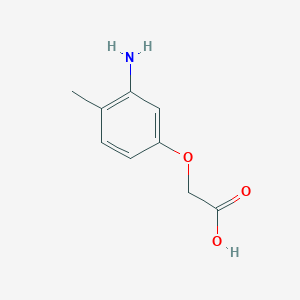
![5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide](/img/structure/B14773227.png)
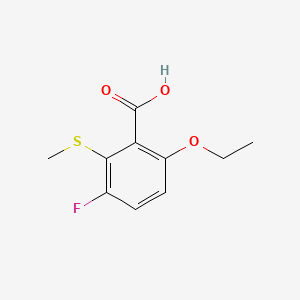
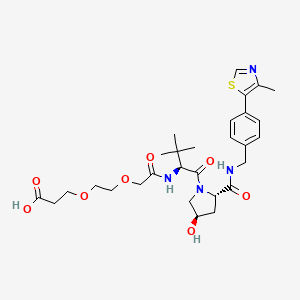
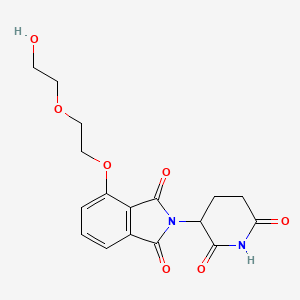
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid](/img/structure/B14773244.png)
